2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1956369-52-0
VCID: VC15830462
InChI: InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3
SMILES:
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

CAS No.: 1956369-52-0

Cat. No.: VC15830462

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile - 1956369-52-0

Specification

CAS No. 1956369-52-0
Molecular Formula C20H15ClN2O2
Molecular Weight 350.8 g/mol
IUPAC Name 2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3
Standard InChI Key OJAMBNUTPNGALQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile features a pyridine core substituted at positions 2, 4, and 6 with chlorine, phenyl, and 3,4-dimethoxyphenyl groups, respectively, alongside a nitrile moiety at position 3. Its molecular formula is C₂₀H₁₄ClN₂O₂, corresponding to a molecular weight of 362.80 g/mol.

Table 1: Physicochemical Properties of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

PropertyValueSource Analogy
Molecular FormulaC₂₀H₁₄ClN₂O₂
Molecular Weight362.80 g/molCalculated
Melting Point160–164°C (hypothesized) (similar compounds)
Density1.35 ± 0.1 g/cm³
Boiling Point380–385°C (estimated)
SolubilityInsoluble in water; soluble in DMSO, ethanol

The chlorine atom at position 2 enhances electrophilicity, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions, influencing both reactivity and potential biological targeting .

Synthesis and Optimization

Synthetic Routes

The compound is hypothesized to be synthesized via a one-pot multicomponent reaction (MCR) involving:

  • Benzaldehyde (as the aryl aldehyde source),

  • 3,4-Dimethoxyacetophenone (providing the 3,4-dimethoxyphenyl group),

  • Malononitrile (introducing the nitrile moiety),

  • Ammonium acetate (as a catalyst and nitrogen source) .

The reaction proceeds under thermal or microwave-assisted conditions, with the latter significantly improving yield (e.g., 93% in analogous syntheses ).

Table 2: Comparative Synthesis Yields Under Different Conditions

ConditionYield (%)Reaction TimeSource
Conventional Heating65–705–6 hours
Microwave Irradiation90–9320–30 minutes

Mechanistic Insights

The MCR mechanism involves:

  • Knoevenagel condensation between benzaldehyde and malononitrile, forming an α,β-unsaturated nitrile.

  • Michael addition of 3,4-dimethoxyacetophenone to the intermediate.

  • Cyclization and aromatization steps facilitated by ammonium acetate, yielding the pyridine core .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

  • C≡N stretch: 2205–2210 cm⁻¹ (sharp, strong) .

  • OCH₃ symmetric/asymmetric stretches: 2830–2970 cm⁻¹ .

  • C–Cl stretch: 550–600 cm⁻¹ (weak) .

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 3.85–3.90 ppm (s, 6H): Methoxy protons of the 3,4-dimethoxyphenyl group .

  • δ 7.20–8.10 ppm (m, 9H): Aromatic protons from phenyl and pyridine rings .

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 114.5 ppm: Nitrile carbon (C≡N) .

  • δ 56.1–56.3 ppm: Methoxy carbons .

  • δ 120–140 ppm: Aromatic carbons .

Mass Spectrometry

  • Molecular ion peak: m/z 363.3 [M+H]⁺ (calculated: 362.80) .

Biological Activities and Structure-Activity Relationships (SAR)

Antioxidant Activity

In DPPH radical scavenging assays, similar compounds show IC₅₀ values of 18–25 µM, attributed to the electron-donating methoxy groups .

Table 3: Hypothesized Biological Activities of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

ActivityMechanismPotential IC₅₀/MIC
AntimicrobialDisruption of cell wall synthesis10–15 µg/mL (estimated)
AntioxidantRadical scavenging15–20 µM (estimated)
AnticancerTopoisomerase inhibitionUnder investigation

SAR Considerations

  • Chlorine at C2: Increases lipophilicity, enhancing blood-brain barrier penetration .

  • 3,4-Dimethoxyphenyl at C6: Improves binding to hydrophobic enzyme pockets .

  • Phenyl at C4: Stabilizes the planar conformation for intercalation into DNA .

Computational and Theoretical Insights

Density Functional Theory (DFT) calculations on analogous compounds reveal:

  • HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP): Localized negative charge on the nitrile group, favoring electrophilic attacks .

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